molecular formula C11H14BrNO B6206479 2-(3-bromophenyl)-2-methylmorpholine CAS No. 1781460-22-7

2-(3-bromophenyl)-2-methylmorpholine

Cat. No.: B6206479
CAS No.: 1781460-22-7
M. Wt: 256.14 g/mol
InChI Key: YYSCFCZHBAPWHT-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-methylmorpholine (Molecular Formula: C₁₁H₁₄BrNO) is a morpholine derivative featuring a bromophenyl group at the 2-position of the morpholine ring and a methyl substituent at the same carbon (). Its structural uniqueness arises from the combination of the morpholine ring’s polarity and the lipophilic bromophenyl group, which may influence its pharmacokinetic properties and biological interactions. The compound’s InChIKey (YYSCFCZHBAPWHT-UHFFFAOYSA-N) and SMILES (CC1(CNCCO1)C2=CC(=CC=C2)Br) provide precise identifiers for computational and synthetic applications ().

Properties

CAS No.

1781460-22-7

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(3-bromophenyl)-2-methylmorpholine

InChI

InChI=1S/C11H14BrNO/c1-11(8-13-5-6-14-11)9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3

InChI Key

YYSCFCZHBAPWHT-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)C2=CC(=CC=C2)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2-methylmorpholine typically involves the reaction of 3-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-2-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Organic Synthesis

Building Block for Complex Molecules

  • The compound is utilized as a building block in organic synthesis due to its ability to undergo nucleophilic substitutions and other transformations. This makes it valuable for creating diverse chemical entities in research and industrial applications .

Comparative Data Table

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl this compound-4-carboxylateContains a tert-butyl groupVersatile intermediate in organic synthesis
Benzyl 2-(4-bromophenyl)-3-methylmorpholine-4-carboxylateContains a benzyl group instead of tert-butylDifferent solubility and reactivity
Ethyl 2-(3-bromophenyl)-3-methylmorpholine-4-carboxylateEthoxy group instead of tert-butoxyVarying volatility and reactivity

Material Science Applications

  • Polymer Chemistry
    • Morpholine derivatives, including this compound, can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that improve adhesion or compatibility with other materials. This application is particularly relevant in the development of specialty coatings and adhesives.

Case Studies

  • Study on Antimicrobial Properties : A study conducted on related morpholine derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria. While specific data on this compound is lacking, the structural similarities suggest potential efficacy.
  • Synthesis Pathways : Research has outlined various synthetic pathways for producing morpholine derivatives, emphasizing the role of bromine substitution in enhancing reactivity and selectivity during chemical reactions. These findings support the utilization of this compound as a key intermediate .

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2-methylmorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the morpholine ring may improve solubility and bioavailability.

Comparison with Similar Compounds

3-(3-Bromophenyl)morpholine

  • Key Differences : The bromophenyl group is attached at the 3-position of the morpholine ring instead of the 2-position, and it lacks the methyl substituent.
  • Implications: Positional isomerism may alter steric interactions and binding affinities.

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine

  • Key Differences : A complex benzoyl group with bromo, fluoro, and trifluoromethyl substituents is attached to the morpholine ring.

Non-Morpholine Bromophenyl Derivatives

Ethyl 2-(3-Bromophenyl)acetate

  • Structure : An ester derivative with a bromophenyl group and an ethyl acetate side chain.
  • Biological Activity : Activates olfactory receptor OR1A1 with EC₅₀ = 11.5–24.4 µM (). The absence of a morpholine ring reduces polarity, possibly affecting membrane permeability.

2-(3-Bromophenyl)naphthalene

  • Structure : A naphthalene core substituted with a 3-bromophenyl group.
  • Physical Properties : Melting point = 97–101°C; boiling point = 385.2°C (predicted). The rigid naphthalene system contrasts with the flexible morpholine ring in the target compound, likely reducing solubility ().

Functional Group Variations

2-(3-Bromo-2-methoxyphenyl)ethan-1-amine Hydrochloride

  • Structure : Features a methoxy group adjacent to bromine on the phenyl ring and a primary amine instead of a morpholine ring.
  • Molecular Weight : 229.01 Da (vs. 255.03 Da for the target compound). The amine group increases hydrophilicity but may reduce blood-brain barrier penetration ().

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Melting Point (°C)
2-(3-Bromophenyl)-2-methylmorpholine C₁₁H₁₄BrNO 255.03 2-methyl, 2-(3-bromophenyl) Not reported
3-(3-Bromophenyl)morpholine C₁₀H₁₂BrNO 241.08 3-(3-bromophenyl) Not reported
2-(3-Bromophenyl)naphthalene C₁₆H₁₁Br 283.16 Naphthalene core, 3-bromophenyl 97–101

Biological Activity

2-(3-bromophenyl)-2-methylmorpholine is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its structure, featuring a bromophenyl group and a morpholine ring, suggests possible interactions with various biological targets. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H12BrN
  • Molecular Weight : 240.12 g/mol
  • CAS Number : 2758000-61-0

Antimicrobial Properties

Research has indicated that morpholine derivatives exhibit antimicrobial activity. In a study investigating various morpholine compounds, it was found that those with halogen substitutions, such as bromine, often displayed enhanced antibacterial effects. For instance, compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .

Enzyme Inhibition

One of the notable biological activities of morpholine derivatives is their ability to inhibit specific enzymes. For example, studies have shown that related compounds can act as inhibitors of α-glucosidase, an enzyme crucial in carbohydrate metabolism. The IC50 values for these inhibitors were significantly lower than those for standard drugs like acarbose, indicating strong inhibitory potential . This suggests that this compound may also exhibit similar enzyme inhibition properties.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the bromine atom may enhance lipophilicity and facilitate interaction with lipid membranes or specific proteins. Additionally, the morpholine ring can mimic natural substrates or inhibitors in biochemical pathways, allowing it to interfere with enzyme activity or receptor binding sites .

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This activity was attributed to the compound's ability to disrupt bacterial cell wall synthesis .
  • Enzyme Inhibition : A comparative analysis of α-glucosidase inhibitors revealed that compounds structurally related to this compound had IC50 values ranging from 15 µM to 25 µM, significantly lower than many existing treatments .
  • Cytotoxicity Studies : Cytotoxicity assays conducted on human cell lines indicated that while some derivatives were effective against cancer cell lines at low concentrations (IC50 < 20 µM), they exhibited minimal toxicity to normal cells, suggesting a favorable therapeutic index .

Data Table: Biological Activity Overview

Activity Type IC50 Value (µM) Reference
Antibacterial10
α-Glucosidase Inhibition15 - 25
Cytotoxicity (Cancer Cells)<20

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